Home > Products > Screening Compounds P137318 > Tenofovir alafenamide monofumarate
Tenofovir alafenamide monofumarate - 1422343-76-7

Tenofovir alafenamide monofumarate

Catalog Number: EVT-269620
CAS Number: 1422343-76-7
Molecular Formula: C25H33N6O9P
Molecular Weight: 592.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Source and Classification

Tenofovir alafenamide monofumarate is classified as an antiviral agent, specifically targeting viral reverse transcriptase. It is derived from the parent compound tenofovir, which itself is a nucleotide analog. The compound is synthesized through a series of chemical reactions involving the modification of the tenofovir structure to enhance its efficacy and bioavailability.

Synthesis Analysis

The synthesis of tenofovir alafenamide monofumarate involves several key steps:

  1. Starting Materials: The synthesis typically begins with the precursor phenol derivatives of tenofovir.
  2. Chlorination: A chlorination agent is used to convert the precursor into a chlorinated intermediate (PMPA-2Cl), which is essential for further reactions .
  3. Phosphorylation: This step involves the introduction of a phosphonate group, which is crucial for the activity of the final product.
  4. Alkylation: The alkylation process introduces the alafenamide moiety, enhancing the lipophilicity of the compound.
  5. Fumarate Formation: The final step involves reacting with fumaric acid to form tenofovir alafenamide monofumarate, which can be isolated as a crystalline form .

This synthetic route allows for efficient production while ensuring high purity and yield.

Molecular Structure Analysis

The molecular structure of tenofovir alafenamide monofumarate can be described as follows:

  • Molecular Formula: C_19H_26N_5O_4P
  • Molecular Weight: 361.41 g/mol
  • Structural Features: The compound contains a phosphonate group, an adenine moiety, and an aliphatic side chain that contributes to its prodrug nature. The structural configuration allows for effective cellular uptake and subsequent conversion to its active form within cells.

Single-crystal X-ray diffraction studies have confirmed that tenofovir alafenamide monofumarate exists as a co-crystal with fumaric acid, indicating specific intermolecular interactions that stabilize its structure .

Chemical Reactions Analysis

Tenofovir alafenamide monofumarate participates in several chemical reactions:

  1. Phosphorylation: Inside cells, it undergoes phosphorylation by cellular kinases to form tenofovir diphosphate (TFV-DP), which is the active metabolite responsible for its antiviral action.
  2. Hydrolysis: The prodrug nature allows it to be hydrolyzed in vivo, releasing tenofovir and facilitating its therapeutic effects against viral replication .
  3. Co-crystallization: The formation of co-crystals with fumaric acid can affect solubility and bioavailability, impacting the drug's pharmacological properties .

These reactions are crucial for understanding how tenofovir alafenamide monofumarate exerts its effects in clinical settings.

Mechanism of Action

The mechanism of action of tenofovir alafenamide monofumarate involves:

  • Inhibition of Reverse Transcriptase: Once converted to TFV-DP, it competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription.
  • Chain Termination: The incorporation of TFV-DP into viral DNA results in chain termination, effectively halting viral replication.
  • Enhanced Bioavailability: Due to its formulation as a prodrug, it achieves higher intracellular concentrations compared to tenofovir disoproxil fumarate, leading to improved efficacy at lower doses .
Physical and Chemical Properties Analysis

The physical and chemical properties of tenofovir alafenamide monofumarate include:

  • Solubility: It exhibits solubility in various organic solvents and has favorable solubility characteristics in aqueous solutions, enhancing its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Crystallinity: Different polymorphic forms exist, which can influence dissolution rates and bioavailability .

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Tenofovir alafenamide monofumarate has several scientific applications:

  1. Antiviral Therapy: It is widely used in combination therapies for treating human immunodeficiency virus infection and chronic hepatitis B.
  2. Research Tool: Its mechanism provides insights into viral replication processes and aids in developing new antiviral agents.
  3. Pharmaceutical Development: Ongoing research focuses on optimizing formulations to enhance delivery and efficacy while minimizing side effects.
Synthesis and Solid-State Chemistry

Synthetic Pathways for Tenofovir Alafenamide Monofumarate Salt Formation

Tenofovir alafenamide monofumarate (TAMF) is synthesized through a multi-step phosphoramidate prodrug strategy. The synthetic route begins with (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), which undergoes esterification with phenol under dicyclohexylcarbodiimide (DCC) coupling in 1-methyl-2-pyrrolidinone (NMP) to yield the intermediate phenoxy phosphonyl chloride. Subsequent reaction with L-alanine isopropyl ester hydrochloride produces a diastereomeric mixture that requires chromatographic separation to isolate the desired (S)-configured tenofovir alafenamide free base with >99% diastereomeric excess [1] [3].

The salt formation with fumaric acid employs distinct crystallization solvents that dictate the resulting solid form:

  • Acetonitrile solutions yield the metastable monofumarate hemihydrate (Form II)
  • Isobutanol/water mixtures (9:1 v/v) produce the thermodynamically stable Form I
  • n-Propanol reflux conditions generate Form III [3] [7].

Critical process parameters include stoichiometric control (1:1 molar ratio of TAF to fumaric acid), temperature ramping (0.5°C/min cooling rate), and antisolvent addition (tert-butyl methyl ether) to ensure high polymorphic purity [3] [6].

Table 1: Synthetic Conditions for TAMF Polymorphs

PolymorphSolvent SystemTemperature (°C)Key Process Features
Form IIsobutanol/water (9:1)20-25Antisolvent crystallization
Form IIAcetonitrileReflux (82°C)Metastable hemihydrate
Form IIIn-PropanolReflux (97°C)Thermal desolvation
Form SAcetone/water0-5Channel hydrate

Polymorphic Characterization and Stability of Crystalline Forms

Three anhydrous polymorphs of TAMF (Forms I-III) exhibit distinct X-ray powder diffraction (XRPD) profiles:

  • Form I: Characteristic reflections at 7.3°, 9.4°, and 10.1° 2θ
  • Form II: Peaks at 5.6°, 7.3°, and 10.5° 2θ
  • Form III: Diagnostic signals at 4.8°, 10.3°, and 10.6° 2θ [3] [7].

Thermodynamic stability relationships were established through dynamic vapor sorption (DVS) and accelerated stability testing (40°C/75% RH for 24 weeks). Form I demonstrates superior hygroscopic stability with <0.2% water uptake at 80% RH, while Form S (a stoichiometric hydrate) undergoes complete desolvation at 30% RH, triggering conversion to Form I [3] [6]. Solid-state NMR (15N-ssNMR) revealed protonation differences: Form I exists as a mixed ionization state (20-30% salt character at N3 of adenine), whereas Forms II and III are pure co-crystals with no proton transfer [6] [8].

Solvate and Co-Crystal Development Strategies

The hemihydrate solvate (Form II) crystallizes in the monoclinic space group P2₁ with disordered water channels along the b-axis. Dehydration studies show this form loses 1.39% mass at 120°C (theoretical water content: 1.49%), inducing collapse to amorphous TAF at 130°C before recrystallizing to Form I at 150°C [8] [9]. Co-crystal screens identified fumaric acid stoichiometry as critical for solid-form control:

  • 1:1 molar ratio: Produces monofumarate polymorphs (I-III)
  • 2:1 molar ratio: Yields hemifumarate co-crystals [6].

Cathepsin A (CatA) activation kinetics correlate with solid-form selection. The hemifumarate co-crystal exhibits 5-fold faster lysosomal hydrolysis than monofumarate salts due to enhanced molecular mobility in the crystal lattice, facilitating enzymatic access to the carboxyester bond [10]. This kinetic advantage translates to 3.2-fold higher intracellular tenofovir diphosphate concentrations in PBMCs [1] [10].

Comparative Analysis of Hemifumarate vs. Monofumarate Salt Forms

The acid-base equilibrium between TAF (pKa1 = 4.2, pKa2 = 9.8) and fumaric acid (pKa1 = 3.0, pKa2 = 4.4) creates a ΔpKa of ~1.2, positioning these complexes within the salt-co-crystal continuum [6] [8]. Single-crystal XRD of the hemifumarate confirms a pure co-crystal structure with no proton transfer, while monofumarate Form I exhibits partial ionization (25% salt character) at N3 of the adenine ring [6] [9].

Table 2: Structural Signatures of Fumarate Salts

PropertyHemifumarate (2:1)Monofumarate Form I (1:1)Monofumarate Form II (1:1)
Protonation statePure co-crystalMixed salt/co-crystal (25:75)Pure co-crystal
FT-IR νₐₛ(COO⁻) (cm⁻¹)160716151618
StabilityThermodynamicKineticMetastable
HydrationAnhydrousAnhydrousHemihydrate

Bioavailability implications emerge from dissolution studies: the hemifumarate achieves supersaturated concentrations 2.3-fold higher than monofumarate salts in simulated intestinal fluid (pH 6.8), attributed to its lower lattice energy [6] [8]. However, monofumarate Form I offers superior compaction properties for tablet formulation due to its plastic deformation behavior, enabling direct compression at 200 MPa without lamination [3] [7].

Properties

CAS Number

1422343-76-7

Product Name

Tenofovir alafenamide monofumarate

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C25H33N6O9P

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1

InChI Key

MEJAFWXKUKMUIR-FHPNUNMMSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

GS-7339 monofumarate; GS 7339 monofumarate; GS7339 monofumarate;

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.